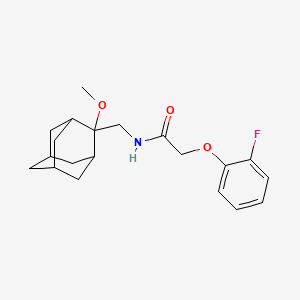
2-(2-fluorophenoxy)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenoxy)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a fluorophenoxy group and an adamantane derivative, which contribute to its unique chemical properties and potential biological activities.
Méthodes De Préparation
The synthesis of 2-(2-fluorophenoxy)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide typically involves multiple steps, including the formation of key intermediates and the use of specific reaction conditions. The synthetic route may involve the following steps:
Formation of the fluorophenoxy intermediate: This step involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the 2-fluorophenoxy intermediate.
Preparation of the adamantane derivative: The adamantane derivative is synthesized by reacting adamantane with a suitable reagent to introduce the methoxy group.
Coupling reaction: The final step involves the coupling of the fluorophenoxy intermediate with the adamantane derivative under specific reaction conditions to form the target compound.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
2-(2-fluorophenoxy)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(2-fluorophenoxy)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in biological studies to investigate its potential effects on cellular processes and pathways.
Medicine: The compound could be explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: It may have applications in the development of new materials or as a component in industrial processes.
Mécanisme D'action
The mechanism of action of 2-(2-fluorophenoxy)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The fluorophenoxy group and adamantane derivative contribute to its binding affinity and selectivity for these targets. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-(2-fluorophenoxy)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide can be compared with other similar compounds, such as:
2-(2-chlorophenoxy)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide: This compound has a chlorophenoxy group instead of a fluorophenoxy group, which may result in different chemical and biological properties.
2-(2-bromophenoxy)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide: The presence of a bromophenoxy group can also influence the compound’s reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-N-[(2-methoxy-2-adamantyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FNO3/c1-24-20(15-7-13-6-14(9-15)10-16(20)8-13)12-22-19(23)11-25-18-5-3-2-4-17(18)21/h2-5,13-16H,6-12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMZZFNIWXRULP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)COC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
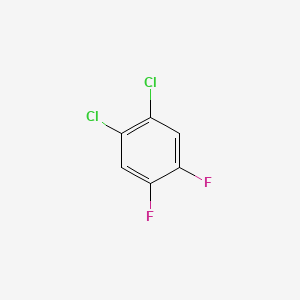
![benzyl (2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)carbamate](/img/structure/B3009740.png)
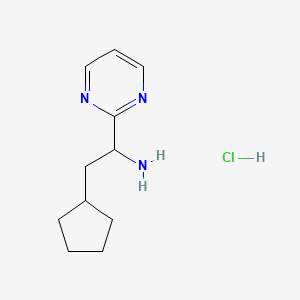
![4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B3009742.png)
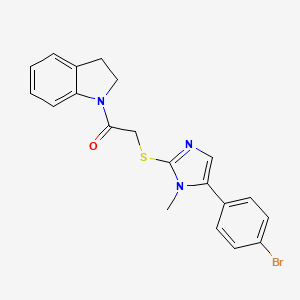
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3009745.png)
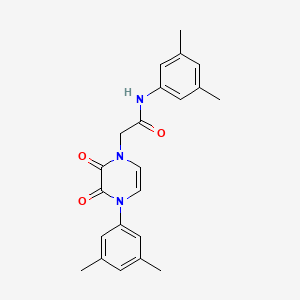
![2-[(3-bromophenyl)methyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B3009747.png)
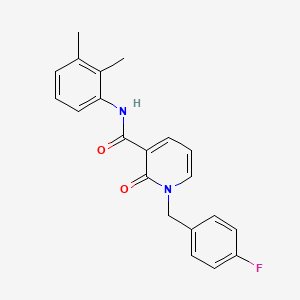
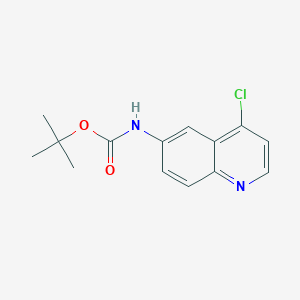
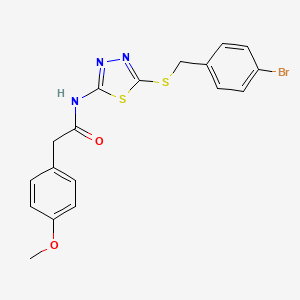
![2-(2,4-dichlorophenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B3009756.png)
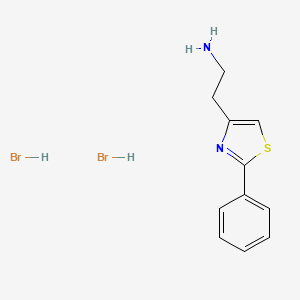
![(S)-6-Fluorospiro[chromane-2,1'-cyclobutan]-4-ol](/img/structure/B3009762.png)
